![molecular formula C10H16O B1274333 3-Cyclopentylcyclopentan-1-one CAS No. 27610-86-2](/img/structure/B1274333.png)
3-Cyclopentylcyclopentan-1-one
Overview
Description
Scientific Research Applications
Catalysis in Chemical Reactions
3-Cyclopentylcyclopentan-1-one may serve as a catalyst or an intermediate in various chemical reactions. Its structure could be pivotal in single-atom catalysis , which is known for strong activity and high selectivity in catalytic reactions . This compound could potentially facilitate the development of new catalytic methods in organic synthesis, impacting the efficiency of reactions used in pharmaceuticals and material science.
Medical Imaging and Radioisotopes
In the field of medical imaging , compounds like 3-Cyclopentylcyclopentan-1-one could be tagged with radioisotopes to create contrast agents . These agents can be used in diagnostic procedures, such as PET scans, to visualize and track biological processes in vivo, aiding in the early detection of diseases.
Nanotechnology and Environmental Science
Nanomaterials play a crucial role in environmental improvement. 3-Cyclopentylcyclopentan-1-one could be involved in the synthesis of nanocomposites used for water purification , solar cells , and environmental sensors . These applications are essential for developing sustainable technologies and mitigating pollution.
Material Science and Engineering
In materials science, 3-Cyclopentylcyclopentan-1-one could contribute to the design of new materials with unique mechanical properties . It might be used to create polymers with specific characteristics, such as increased durability or controlled biodegradability, which are crucial for various industrial applications.
Biochemical Research
Biochemically, this compound could be a precursor or an analog for synthesizing bioactive molecules . It might play a role in understanding enzymatic reactions and metabolic pathways , providing insights into fundamental biological processes and contributing to the development of new drugs.
Pharmacological Applications
Pharmacologically, 3-Cyclopentylcyclopentan-1-one could be investigated for its therapeutic potential. It might act as a lead compound in drug discovery, particularly in the realm of network pharmacology , where it could interact with multiple targets to exert polypharmacological effects .
properties
IUPAC Name |
3-cyclopentylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQKDYIMZAIYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397270 | |
Record name | 1,1'-bi(cyclopentyl)-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylcyclopentan-1-one | |
CAS RN |
27610-86-2 | |
Record name | 1,1'-bi(cyclopentyl)-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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